5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
5-bromo-2-methoxy-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-7-5(8(14)15)2-4(10)3-6(7)9(11,12)13/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLYACHFSQWEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216841 | |
| Record name | Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-86-7 | |
| Record name | Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445995-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-bromo-2-methoxy-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid typically involves the bromination of 2-methoxy-3-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine, methoxy, and trifluoromethyl groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 5-bromo-2-methoxy-3-(trifluoromethyl)benzoic acid with analogous brominated, fluorinated, and methoxy-substituted benzoic acids:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making such compounds attractive in drug design . Bromine at position 5 allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
Physicochemical Properties :
Biological Activity
5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is an organic compound with significant potential in various biological applications. Its structure includes a bromine atom, a methoxy group, and a trifluoromethyl group, which contribute to its unique chemical and biological properties.
Chemical Structure and Properties
- Molecular Formula : C9H6BrF3O3
- Molecular Weight : 303.04 g/mol
- Key Functional Groups :
- Bromine (Br)
- Methoxy (-OCH₃)
- Trifluoromethyl (-CF₃)
The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, potentially influencing metabolic pathways.
- Receptor Binding : The presence of the trifluoromethyl group can enhance binding affinity to receptors, thereby affecting signal transduction processes.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Preliminary investigations show that this compound may inhibit the proliferation of cancer cells, indicating potential applications in cancer therapy .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Inhibits growth of cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of benzoic acid derivatives, this compound was found to significantly inhibit the growth of human cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development as an anticancer drug .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The results demonstrated a notable reduction in bacterial viability at specific concentrations, supporting its potential use in developing new antibacterial therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
